molecular formula C20H22Cl2N4O2Si B8330800 6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole

6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole

Cat. No.: B8330800
M. Wt: 449.4 g/mol
InChI Key: ABZKPJAASDAAFY-UHFFFAOYSA-N
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Description

6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole is a useful research compound. Its molecular formula is C20H22Cl2N4O2Si and its molecular weight is 449.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H22Cl2N4O2Si

Molecular Weight

449.4 g/mol

IUPAC Name

2-[[2,4-dichloro-5-(2-methyl-1,3-benzoxazol-6-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C20H22Cl2N4O2Si/c1-12-23-15-6-5-13(9-16(15)28-12)14-10-26(11-27-7-8-29(2,3)4)19-17(14)18(21)24-20(22)25-19/h5-6,9-10H,7-8,11H2,1-4H3

InChI Key

ABZKPJAASDAAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CN(C4=C3C(=NC(=N4)Cl)Cl)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (1 equiv), 2,4-dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equiv), sodium carbonate (3 equiv) and [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) complex with dichloromethane (0.04 equiv) were combined in a 5:1 mixture of 1,4-dioxane and water (0.27 M). The mixture was heated to 85° C. for 1.5 h. The crude product was purified on silica gel (0-10% ethyl acetate in petroleum ether) to give an impure brown oil. The product was purified on silica gel (0-20% ethyl acetate in petroleum ether) to give the title compound (58% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.70 (d, J=8 Hz, 1H), 7.62 (s, 1H), 7.44 (m, 2H), 5.68 (s, 2H), 3.65 (m, 2H), 2.69 (s, 3H), 0.99 (m, 2H), 0.05 (s, 9H). MS (ESI) m/z 449.0 [M+1]+.
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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1 equiv), 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (1 equiv), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with DCM (0.1 equiv) in a 3:1 mixture of 1,4-dioxane and water (0.2 M) was added sodium carbonate (3 equiv). The reaction was stirred at 85° C. for 15 h. The reaction mixture was quenched with saturated aqueous sodium chloride and then extracted with ethyl acetate. The organic phase was combined and washed with saturated aqueous sodium chloride. The organic layer was dried (magnesium sulfate), filtered, and concentrated. The crude was purified by silica gel column chromatography (0-50% ethyl acetate in hexane) to give the title compound (72.0% yield) as a brown oil 1H NMR (400 MHz, DMSO-d6) δ ppm −0.06 (s, 9 H) 0.83-0.92 (m, 2 H) 2.64 (s, 3 H) 3.55-3.65 (m, 2 H) 5.65 (s, 2 H) 7.47 (dd, J=8.00, 1.76 Hz, 1 H) 7.72 (d, J=8.20 Hz, 1 H) 7.79-7.83 (m, 1 H) 8.05 (s, 1 H); MS (ESI) m/z 449.5 [M+1]+.
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